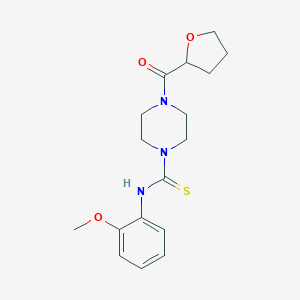![molecular formula C22H12Br2ClIN2O B215885 2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone](/img/structure/B215885.png)
2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone is a synthetic compound that has been extensively studied in scientific research. This compound is a member of the quinazolinone family and has shown promising results in various fields of research.
作用机制
The mechanism of action of 2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may explain its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone has been found to have various biochemical and physiological effects. In cancer research, it has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience research, it has been found to have anxiolytic and antidepressant effects by modulating the activity of certain neurotransmitters in the brain.
实验室实验的优点和局限性
One of the main advantages of using 2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone in lab experiments is its high potency and selectivity. This compound has been found to be highly effective in inhibiting the growth of cancer cells and modulating the activity of certain neurotransmitters in the brain. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
未来方向
There are several future directions for the research on 2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone. One of the future directions is to further explore its potential applications in cancer research. This compound has shown promising results in inhibiting the growth of cancer cells, and further studies are needed to determine its efficacy in treating different types of cancer. Another future direction is to explore its potential applications in neuroscience research. This compound has shown anxiolytic and antidepressant effects, and further studies are needed to determine its potential as a therapeutic agent for anxiety and depression. Finally, future studies are needed to determine the safe dosage and potential side effects of this compound, which will be crucial for its potential use in clinical settings.
合成方法
The synthesis of 2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone is a multistep process that involves the reaction of various reagents. The synthesis method involves the reaction of 2-bromoacetophenone, 2,5-dibromoaniline, and 2-chlorobenzaldehyde in the presence of potassium carbonate and copper iodide. The reaction mixture is then heated to form the desired compound.
科学研究应用
2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields of research. This compound has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also shown potential in the field of neuroscience, where it has been found to have anxiolytic and antidepressant effects.
属性
产品名称 |
2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone |
|---|---|
分子式 |
C22H12Br2ClIN2O |
分子量 |
642.5 g/mol |
IUPAC 名称 |
2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2,5-dibromophenyl)-6-iodoquinazolin-4-one |
InChI |
InChI=1S/C22H12Br2ClIN2O/c23-14-6-8-17(24)20(11-14)28-21(10-5-13-3-1-2-4-18(13)25)27-19-9-7-15(26)12-16(19)22(28)29/h1-12H/b10-5+ |
InChI 键 |
GDBHLWOQHAPBAZ-BJMVGYQFSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2C4=C(C=CC(=C4)Br)Br)Cl |
SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=C(C=CC(=C4)Br)Br)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=C(C=CC(=C4)Br)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)
![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)

![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)


![3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B215832.png)
![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215833.png)